3-(9-Anthryl)acrylaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-anthracen-9-ylprop-2-enal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-12H/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHDGEXLFCDTHQ-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38982-12-6, 503591-21-7 |

Source

|

| Record name | 3-(9-Anthryl)acrylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038982126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(9-anthryl)acrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(9-Anthryl)acrylaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB8M9CV99E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of 3-(9-Anthryl)acrylaldehyde

An In-depth Technical Guide to the Synthesis and Characterization of 3-(9-Anthryl)acrylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 9-Anthrylacrolein, is a fluorescent organic compound characterized by an anthracene moiety linked to an acrylaldehyde group.[1] Its unique photophysical properties make it a valuable tool in diverse scientific fields. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, tailored for professionals in chemical research and drug development. We will delve into the mechanistic underpinnings of the synthetic protocols, offering insights into experimental choices and providing a framework for successful replication and application.

Introduction and Significance

This compound (CAS No: 38982-12-6) is a yellow crystalline solid with the molecular formula C₁₇H₁₂O and a molecular weight of approximately 232.28 g/mol .[2][3][4][5][6] The core structure consists of a planar, electron-rich anthracene system conjugated with an α,β-unsaturated aldehyde. This extended π-system is responsible for its characteristic fluorescence, making it a valuable building block and probe.[1]

Its applications are primarily centered around its optical properties. It is frequently employed as a fluorescent probe in biological and chemical research for the detection and imaging of various molecules and cellular processes.[1] Furthermore, its potential use in the development of organic electronics and optoelectronic devices is an active area of investigation.[1] Understanding its synthesis and characterization is therefore crucial for leveraging its full potential in these advanced applications.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference |

| IUPAC Name | (E)-3-(anthracen-9-yl)prop-2-enal | [2][6] |

| Synonyms | 3-(9-Anthryl)acrolein, 9-Anthracenacrolein | [2][7] |

| CAS Number | 38982-12-6 | [1][3] |

| Molecular Formula | C₁₇H₁₂O | [1][2][7] |

| Molecular Weight | 232.28 g/mol | [2][5] |

| Appearance | Light yellow to amber powder/crystal | [1] |

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process commencing with commercially available anthracene. This strategy involves:

-

Formylation of Anthracene: Introduction of a formyl (-CHO) group at the most reactive C9 position of the anthracene ring using the Vilsmeier-Haack reaction. This yields the key intermediate, 9-anthracenecarboxaldehyde.

-

Aldol Condensation: A base-catalyzed condensation of 9-anthracenecarboxaldehyde with acetaldehyde to extend the side chain and form the target α,β-unsaturated aldehyde.

This pathway is selected for its reliability, use of well-established reactions, and high-yielding steps. The Vilsmeier-Haack reaction is particularly effective for formylating electron-rich aromatic systems like anthracene.[8][9][10]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C17H12O | CID 6365417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 38982-12-6 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. parchem.com [parchem.com]

- 6. veeprho.com [veeprho.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

3-(9-Anthryl)acrylaldehyde CAS number and molecular weight.

An In-depth Technical Guide to 3-(9-Anthryl)acrylaldehyde: Properties, Synthesis, and Applications in Scientific Research

Authored by: Senior Application Scientist

Introduction: this compound is an organic compound featuring an anthracene core conjugated to an acrylaldehyde functional group. This unique molecular architecture bestows upon it significant fluorescent properties, making it a valuable tool for researchers in chemistry and biology. The extended π-conjugated system of the anthracene moiety is the primary source of its fluorescence, a characteristic that is harnessed in its application as a fluorescent probe and as a building block for more complex functional molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its current and potential applications in advanced research, particularly for professionals in drug development and cellular biology.

Core Compound Identification and Physicochemical Properties

Precise identification and understanding the fundamental properties of a compound are critical for its effective application. This compound is a yellow crystalline solid known for its strong fluorescence.[1] It is sparingly soluble in water but can be dissolved in various organic solvents.[1]

| Property | Value | Source(s) |

| CAS Number | 38982-12-6 | [3][4][5][6][7] |

| Molecular Formula | C₁₇H₁₂O | [3][4][5][7][8] |

| Molecular Weight | 232.28 g/mol | [6][8][9][10][11] |

| IUPAC Name | (2E)-3-(anthracen-9-yl)prop-2-enal | [11] |

| Synonyms | 3-(9-Anthryl)acrolein, 9-Anthraceneacrolein | [3][5][6][11][12] |

| Appearance | Light yellow to dark green powder/crystal | [1] |

Synthesis of this compound via the Wittig Reaction

The synthesis of α,β-unsaturated aldehydes from an existing aldehyde is efficiently achieved through olefination reactions. The Wittig reaction is a premier method for creating carbon-carbon double bonds with high regioselectivity, making it an ideal choice for synthesizing this compound from its precursor, 9-anthraldehyde.[3][4]

Mechanistic Rationale

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane).[4][9] The ylide is a powerful nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the formation of a cyclic intermediate, an oxaphosphetane, which then decomposes to yield the desired alkene and triphenylphosphine oxide. The formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[13]

To synthesize this compound, a C2-extension of 9-anthraldehyde is required. This can be achieved using a Wittig reagent that delivers an acetaldehyde equivalent.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of an alkene from an aldehyde using the Wittig reaction, which is applicable for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established Wittig reaction procedures on 9-anthraldehyde and provides a robust framework for the synthesis.[4][9][10][13]

Materials:

-

9-Anthraldehyde

-

Appropriate phosphonium salt for acetaldehyde ylide generation (e.g., (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide followed by hydrolysis)

-

50% Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Propanol or another suitable recrystallization solvent

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9-anthraldehyde and the chosen phosphonium salt in the reaction solvent (e.g., Dichloromethane).

-

Ylide Formation and Reaction: While stirring vigorously, add the 50% NaOH solution dropwise to the mixture. The strong base deprotonates the phosphonium salt to form the reactive ylide in situ, which then immediately reacts with the 9-anthraldehyde.

-

Reaction Monitoring: The reaction progress can be monitored by observing a color change.[4][9] Stir the mixture vigorously for a specified time (e.g., 30 minutes) to ensure complete reaction.[9][13]

-

Product Precipitation: After the reaction is complete, add a mixture of an alcohol (like propanol) and water to precipitate the crude product.[4][9] The desired product is typically a solid at this stage.

-

Isolation: Collect the crude solid product by vacuum filtration, washing it with a suitable solvent to remove impurities.

-

Purification: Further purify the crude product by recrystallization from a minimal amount of a hot solvent (e.g., propanol) to obtain the final, high-purity this compound as a crystalline solid.[4][9]

Applications in Research and Development

The inherent fluorescence of the anthracene core makes this compound a molecule of significant interest for various applications, from materials science to biology.

Fluorescent Probes and Cellular Imaging

Anthracene-based compounds are well-known fluorophores used in the development of probes for biological imaging.[14] The aldehyde group in this compound provides a reactive handle for further chemical modification, allowing it to be conjugated to biomolecules or incorporated into larger sensor systems.

Derivatives of anthracene have been successfully used for cellular imaging, leveraging their ability to emit light upon excitation to visualize subcellular structures or processes.[14][15] While specific studies on this compound for cell painting are not detailed in the provided results, its structural similarity to other imaging agents suggests high potential. The general principle involves using fluorescent dyes to label different organelles, enabling high-content screening and phenotypic profiling of cells in response to various stimuli, such as drug candidates.[15]

Caption: Logical workflow for the application of an anthracene-based probe in cellular imaging.

Intermediate in Organic Synthesis

The aldehyde and alkene functional groups are versatile reactive sites, making this compound a useful intermediate in the synthesis of more complex molecules. For instance, anthracene derivatives have been investigated for their potential as antitumor agents.[16] The synthesis of novel anthracenyl-isoxazole compounds has been reported, where the anthracene core is a key pharmacophore. This compound can serve as a starting point for creating such complex heterocyclic structures with potential therapeutic value.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[17] Avoid contact with skin and eyes.[17]

-

Storage: Keep the container tightly closed and store it in a dry, well-ventilated place.[17]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

It is noteworthy that one available Safety Data Sheet (SDS) for a related product indicates it is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[18] Given this ambiguity, it is prudent to treat the compound with care until more specific data becomes available.

Conclusion

This compound is a valuable chemical compound with a well-defined structure and important physicochemical properties. Its synthesis is accessible through established organic chemistry reactions like the Wittig reaction. The primary value of this molecule lies in its fluorescent anthracene core, which positions it as a powerful tool for developing fluorescent probes for cellular imaging and as a versatile intermediate for synthesizing novel compounds in drug discovery and materials science. Researchers and drug development professionals can leverage its unique characteristics for a wide range of applications, provided that appropriate safety measures are observed during its handling and use.

References

- The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from University of Massachusetts Boston, Department of Chemistry.

- The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.).

- Synthesis of trans-9-(2-Phenylethenyl)anthracene: A Wittig Reaction. (n.d.).

-

CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). Retrieved from University of Delaware, Department of Chemistry & Biochemistry. [Link]

- Wittig Reaction. (n.d.).

-

3-(9-Anthryl)acrolein. (n.d.). Pharmaffiliates. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

- Safety Data Sheet for 9-Anthraldehyde oxime. (2010, February 27). Sigma-Aldrich.

- Safety D

- Safety Data Sheet for 9-Anthraldehyde. (2009, September 26). Thermo Fisher Scientific.

- An In-depth Technical Guide to the Fluorescence Quantum Yield of 9-Anthraldehyde Hydrazone. (2025, December). BenchChem.

-

Wang, R., Liang, Y., Liu, G., & Pu, S. (2020). Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging. RSC Advances, 10(4), 2170-2179. [Link]

- Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromin

- Advancements in Cellular Imaging: Expanding Horizons with Innov

- Application of Cell Painting for chemical hazard evaluation in support of screening-level chemical assessments. (n.d.).

- Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. (2024). PubMed Central.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. www1.udel.edu [www1.udel.edu]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. parchem.com [parchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 3-(Anthracen-9-Yl)Acrylaldehyde | CymitQuimica [cymitquimica.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. This compound | C17H12O | CID 6365417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 38982-12-6 [chemicalbook.com]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Application of Cell Painting for chemical hazard evaluation in support of screening-level chemical assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. southwest.tn.edu [southwest.tn.edu]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

A Technical Guide to the UV-Vis Absorption Spectrum of 3-(9-Anthryl)acrylaldehyde

This in-depth technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 3-(9-Anthryl)acrylaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the molecule's electronic transitions, offers a detailed experimental protocol for spectral acquisition, and provides insights into the interpretation of the spectral data.

Introduction: Unveiling the Chromophoric System

This compound is a fascinating organic molecule that incorporates two key chromophoric units: the polycyclic aromatic hydrocarbon, anthracene, and an α,β-unsaturated aldehyde (acrolein) moiety. This unique structural arrangement, with the acrolein group extending the conjugation of the anthracene core at the 9-position, gives rise to a distinctive UV-Vis absorption spectrum. Understanding this spectrum is crucial for a variety of applications, from fundamental photophysical studies to its potential use as a building block in novel materials and pharmaceutical agents.

The absorption of UV-Vis radiation by this compound promotes electrons from their ground state to higher energy excited states. The specific wavelengths at which absorption occurs are dictated by the electronic structure of the molecule, offering a fingerprint that can be used for both qualitative identification and quantitative analysis.

Theoretical Framework: Electronic Transitions and Molecular Structure

The UV-Vis absorption spectrum of this compound is a composite of the electronic transitions originating from its constituent parts, significantly modulated by the extended π-conjugation across the entire molecule.

The Anthracene Chromophore

Anthracene itself exhibits a characteristic absorption spectrum with two main band systems.[1][2] An intense absorption band is typically observed around 250 nm, with a series of weaker, vibrationally structured bands appearing in the 300-380 nm region.[1] These absorptions arise from π → π* transitions within the aromatic system. The extension of conjugation, as seen in larger polycyclic aromatic hydrocarbons like anthracene and tetracene, generally leads to a bathochromic (red) shift, where absorption bands move to longer wavelengths.[2]

The α,β-Unsaturated Aldehyde Chromophore

The acrolein moiety introduces additional electronic transitions. α,β-unsaturated aldehydes and ketones typically display two characteristic absorption bands:

-

A strong π → π* transition: This occurs at shorter wavelengths and is associated with the excitation of a π electron from a bonding to an antibonding molecular orbital.[3]

-

A weak n → π* transition: This transition, occurring at longer wavelengths, involves the promotion of a non-bonding electron from the oxygen atom's lone pair to an antibonding π* orbital.[4]

The Effect of Extended Conjugation

The key feature of this compound is the conjugation between the anthracene ring and the acrylaldehyde side chain. This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required to excite an electron, resulting in a significant bathochromic shift of the π → π* absorption bands to longer wavelengths compared to either isolated anthracene or acrolein.[2] This shift is a well-established principle in UV-Vis spectroscopy.[2]

The following diagram illustrates the key electronic transitions expected in this compound.

Caption: Predicted electronic transitions in this compound.

Experimental Protocol for UV-Vis Spectral Acquisition

This section provides a detailed, step-by-step methodology for obtaining a high-quality UV-Vis absorption spectrum of this compound.

Materials and Equipment

-

This compound (solid)

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, dichloromethane)

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (typically 1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Procedure

-

Instrument Warm-up: Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow the instrument to warm up for at least 20-30 minutes to ensure stable output.[5]

-

Solvent Selection: Choose a solvent in which this compound is readily soluble and that is transparent in the desired wavelength range. Cyclohexane (a non-polar solvent) and ethanol (a polar protic solvent) are good initial choices to investigate solvatochromic effects.

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg).

-

Quantitatively transfer the solid to a volumetric flask (e.g., 25 or 50 mL).

-

Dissolve the compound in the chosen solvent and dilute to the mark to create a stock solution of known concentration.

-

-

Preparation of Working Solution:

-

Pipette a small volume of the stock solution into another volumetric flask.

-

Dilute with the same solvent to obtain a final concentration that results in an absorbance maximum between 0.5 and 1.0 absorbance units. This ensures the measurement is within the linear range of the Beer-Lambert Law.

-

-

Baseline Correction:

-

Fill two matched quartz cuvettes with the pure solvent.

-

Place the cuvettes in the reference and sample holders of the spectrophotometer.

-

Perform a baseline correction (autozero) across the desired wavelength range (e.g., 200-600 nm). This subtracts the absorbance of the solvent and cuvettes.[5]

-

-

Sample Measurement:

-

Remove the cuvette from the sample holder and replace the solvent with the prepared working solution of this compound.

-

Place the sample cuvette back into the sample holder.

-

Acquire the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each absorption band.

-

Record the absorbance value at each λmax.

-

If the concentration is known, calculate the molar absorption coefficient (ε) using the Beer-Lambert Law: A = εbc, where A is absorbance, b is the path length (cm), and c is the concentration (mol/L).

-

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for UV-Vis spectral acquisition.

Predicted Spectral Data and Interpretation

| Feature | Predicted Wavelength Range (nm) | Associated Transition | Expected Intensity |

| Band I | ~250-260 | π → π* (Anthracene-like) | Very Strong |

| Band II | ~350-420 | π → π* (Extended Conjugation) | Strong, with vibrational fine structure |

| Band III | >400 | n → π* | Weak, may be obscured |

Interpretation:

-

The spectrum is expected to be dominated by strong π → π* transitions.

-

The characteristic vibrational fine structure of the anthracene moiety is likely to be preserved in the longer wavelength absorption band, although it may be broadened.

-

The most significant absorption band, resulting from the extended conjugation, will be red-shifted compared to both anthracene and acrolein. For comparison, the related molecule 9-anthracenecarboxaldehyde shows a λmax around 385 nm.[6] The additional conjugated double bond in this compound would be expected to push this absorption to even longer wavelengths, likely exceeding 400 nm.

The Influence of Solvent Polarity (Solvatochromism)

The polarity of the solvent can influence the position of the absorption bands, a phenomenon known as solvatochromism.[5]

-

π → π* Transitions: In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This typically leads to a small bathochromic (red) shift in the π → π* absorption bands as the solvent polarity increases.

-

n → π* Transitions: The ground state, with its lone pair of electrons, can be stabilized by hydrogen bonding with polar protic solvents. This increases the energy gap to the excited state, resulting in a hypsochromic (blue) shift of the n → π* band in more polar solvents.[4]

By acquiring spectra in a non-polar solvent like cyclohexane and a polar solvent like ethanol, these shifts can be experimentally observed and provide further insight into the nature of the electronic transitions.

Conclusion

The UV-Vis absorption spectrum of this compound is a direct reflection of its extended π-conjugated system. The spectrum is predicted to show intense absorptions characteristic of the anthracene moiety, which are significantly red-shifted due to conjugation with the acrylaldehyde group. A thorough understanding of its spectral properties, obtainable through the detailed protocol provided, is essential for its application in scientific research and development. The interplay of its structural components and its response to environmental factors like solvent polarity make it a rich subject for spectroscopic investigation.

References

-

Electronic Transitions in Carbonyls - YouTube. (2018). Retrieved from [Link]

-

Photophysical Properties of Anthracene Derivatives - MDPI. (2023). Retrieved from [Link]

-

Cooperation of σ–π and σ–π Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene** - NIH. (2022). Retrieved from [Link]

-

UV-spectra of 4 and commercially available anthracene in cyclohexane (9 × 10 −5 mol/L) . ResearchGate. (2008). Retrieved from [Link]

-

Jones, R. N. The Ultraviolet Absorption Spectra of Anthracene Derivatives . Chemical Reviews, 41(2), 353–371. (1947). Retrieved from [Link]

-

Allinger, N. L., & Shipman, J. J. Conformational analysis. CXII. Conformations, energies, and electronic absorption spectra of .alpha.,.beta.-unsaturated aldehydes and ketones . Journal of the American Chemical Society, 83(18), 3821–3827. (1961). Retrieved from [Link]

-

Dabrowski, J., & Tencer, M. Electronic spectra of .alpha.,.beta.-unsaturated carbonyl compounds. I. An evaluation of increments characteristic of changes in configuration (cis/trans) and conformation (s-cis/s-trans) based on direct observation of the isomerization of enamino aldehydes and ketones . Journal of the American Chemical Society, 97(15), 4285–4290. (1975). Retrieved from [Link]

-

The ultraviolet absorption spectra of anthracene derivatives . PubMed. (1947). Retrieved from [Link]

-

17.6: α,β-Unsaturated Aldehydes and Ketones . Chemistry LibreTexts. (2021). Retrieved from [Link]

-

14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation . Chemistry LibreTexts. (2023). Retrieved from [Link]

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds . Shimadzu. Retrieved from [Link]

-

How To Perform UV Vis Spectroscopy? - Chemistry For Everyone . YouTube. (2025). Retrieved from [Link]

-

This compound | C17H12O | CID 6365417 . PubChem. Retrieved from [Link]

-

9-Anthracenecarboxaldehyde . NIST WebBook. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 9-Anthracenecarboxaldehyde [webbook.nist.gov]

An In-Depth Technical Guide to the Quantum Yield of 3-(9-Anthryl)acrylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the fluorescence quantum yield of 3-(9-Anthryl)acrylaldehyde, a fluorescent probe with significant potential in biomedical research and materials science. While a definitive, published quantum yield value for this specific molecule remains elusive in readily available literature, this document will equip researchers with the foundational knowledge, theoretical framework, and detailed experimental protocols necessary to determine and interpret its quantum yield. By leveraging data from closely related anthracene derivatives, we will establish an expected range for its fluorescence efficiency and elucidate the key factors influencing its photophysical behavior. This guide is designed to be a practical resource, enabling researchers to confidently measure and modulate the quantum yield of this compound for their specific applications.

Introduction to this compound and its Photophysical Significance

This compound is an organic compound featuring an anthracene core functionalized with an acrylaldehyde group.[1][2][3][4][5][6][7] The anthracene moiety is a well-established fluorophore, known for its characteristic blue fluorescence. The acrylaldehyde substituent, an electron-withdrawing group, extends the π-conjugated system of the anthracene core, which is expected to influence its photophysical properties, including its absorption and emission spectra, and most critically, its fluorescence quantum yield.

The fluorescence quantum yield (Φf), defined as the ratio of the number of photons emitted to the number of photons absorbed, is a paramount parameter for any fluorescent molecule. It quantifies the efficiency of the fluorescence process and dictates the brightness of a fluorophore, a critical factor in applications such as:

-

Fluorescent Labeling and Imaging: In biological systems, a high quantum yield is essential for sensitive detection and high-contrast imaging of cells, tissues, and biomolecules.

-

Drug Development: Fluorescent probes are instrumental in high-throughput screening and drug discovery assays. The quantum yield of a probe directly impacts the signal-to-noise ratio and the reliability of these assays.

-

Materials Science: In the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices, the quantum yield of the emissive material is a key determinant of device efficiency.

Given the importance of this parameter, a thorough understanding of the quantum yield of this compound and the methodologies to determine it are indispensable for its effective application.

Theoretical Framework of Fluorescence Quantum Yield

The fluorescence quantum yield is a measure of the competition between radiative and non-radiative decay pathways from the first excited singlet state (S1) back to the ground state (S0). Following the absorption of a photon and excitation to a higher electronic state, a molecule can return to the ground state through several mechanisms, as illustrated in the Jablonski diagram below.

References

- 1. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. innospk.com [innospk.com]

- 5. omlc.org [omlc.org]

- 6. mdpi.com [mdpi.com]

- 7. Substituent Effects on Photochemistry of Anthracene-Phenol-Pyridine Triads Revealed by Multireference Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and IUPAC name of 3-(9-Anthryl)acrylaldehyde.

An In-depth Technical Guide to 3-(9-Anthryl)acrylaldehyde: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound that merges the unique photophysical characteristics of the anthracene fluorophore with the versatile chemical reactivity of an α,β-unsaturated aldehyde. We delve into its molecular structure, systematic nomenclature, and key physicochemical properties. A central focus is the detailed exploration of a robust synthetic pathway via the Wittig reaction, including a step-by-step experimental protocol and an explanation of the underlying chemical principles. The guide further presents an in-depth analysis of its expected spectroscopic profile (¹H NMR, ¹³C NMR, UV-Visible Absorption, and Fluorescence) and discusses its chemical reactivity. Finally, we explore its applications as a valuable building block for the development of advanced fluorescent probes, sensors, and functional materials, making this document an essential resource for researchers in chemical synthesis, materials science, and drug development.

Introduction

This compound, also known as 9-anthraceneacrolein, is a crystalline aromatic aldehyde that has garnered significant interest in the scientific community. Its molecular architecture is distinguished by an anthracene nucleus—a well-characterized polycyclic aromatic hydrocarbon known for its strong blue fluorescence—covalently linked to an acrylaldehyde moiety. This unique conjugation extends the π-system of the anthracene core, modulating its electronic and photophysical properties while introducing a reactive functional group handle.

The significance of this compound lies in its dual nature. The anthracene unit serves as an intrinsic fluorophore, making it a powerful building block for fluorescent materials and chemosensors.[1] The acrylaldehyde group, featuring both an aldehyde and a Michael acceptor system, provides a gateway for a wide array of chemical transformations. This versatility allows for its incorporation into larger, more complex molecular systems, enabling the rational design of probes for biological imaging, materials for organic electronics, and intermediates for pharmaceutical synthesis.[1][2] This guide aims to provide a detailed technical examination of its synthesis, characterization, and scientific utility.

Molecular Structure and Physicochemical Properties

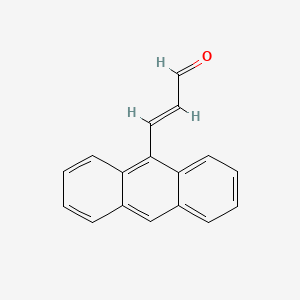

Chemical Structure and Nomenclature

The structure of this compound consists of an anthracene ring substituted at the 9-position with a propenal group. The double bond of the propenal group is typically in the more stable trans or (E) configuration due to steric considerations.

-

IUPAC Name: (E)-3-(anthracen-9-yl)prop-2-enal[3]

-

Common Synonyms: 3-(9-Anthryl)acrolein, 9-Anthracenacrolein, 3-(Anthracen-9-yl)acrylaldehyde[4][5]

-

CAS Number: 38982-12-6[2]

-

Molecular Formula: C₁₇H₁₂O[3]

-

SMILES: C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C=O[3]

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. It is typically a yellow crystalline solid, reflecting the extended electronic conjugation of its structure. Its solubility is limited in water but good in many common organic solvents like dichloromethane and chloroform.[2]

| Property | Value | Source(s) |

| Molecular Weight | 232.28 g/mol | [3][6] |

| Appearance | Light yellow to amber powder/crystal | [1] |

| Melting Point | 173-175 °C | [2] |

| Density | 1.185 g/cm³ (predicted) | [2] |

| EINECS | 254-235-0 | [2][6] |

Synthesis and Purification

Synthetic Pathway Overview

The most direct and efficient laboratory-scale synthesis of this compound involves a two-stage process. The first stage is the formylation of anthracene to produce the key precursor, 9-anthracenecarboxaldehyde. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[7][8] The second stage involves chain extension of the aldehyde using a Wittig reaction to introduce the vinyl aldehyde moiety.

The Wittig reaction is the method of choice for this olefination because it forms the carbon-carbon double bond with high reliability and stereochemical control, typically favoring the (E)-isomer, which is crucial for predictable photophysical behavior.[3] The reaction proceeds by nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate that collapses into a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction to completion.[3][9]

Caption: General two-stage synthesis pathway for this compound.

Detailed Experimental Protocol: Wittig Reaction

This protocol describes the conversion of 9-anthracenecarboxaldehyde to this compound. The chosen Wittig reagent is (formylmethylene)triphenylphosphorane, which can be generated in situ or used as a stable solid.

Materials:

-

9-Anthracenecarboxaldehyde (1.0 eq)

-

(Formylmethylene)triphenylphosphorane (1.1 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add 9-anthracenecarboxaldehyde (e.g., 2.06 g, 10 mmol).

-

Solvent Addition: Add 40 mL of anhydrous toluene to the flask. Stir the mixture to dissolve the aldehyde. The solution will appear yellow.

-

Reagent Addition: Add (formylmethylene)triphenylphosphorane (e.g., 3.35 g, 11 mmol) to the solution in one portion.

-

Scientist's Note: Using a slight excess (1.1 eq) of the Wittig reagent ensures complete consumption of the starting aldehyde, which can simplify purification.

-

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1) mobile phase. The disappearance of the starting aldehyde spot (Rf ~0.50) and the appearance of a new, less polar product spot (Rf ~0.65) indicates reaction completion.[9]

-

Workup: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification:

-

The resulting crude solid contains the product and triphenylphosphine oxide. Add ~50 mL of hexanes or diethyl ether and stir vigorously. The product has limited solubility while the triphenylphosphine oxide is more soluble, allowing for partial separation by filtration.

-

For higher purity, the crude product should be purified by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

-

Self-Validation: The fractions should be monitored by TLC. Combine the pure fractions containing the product and remove the solvent under reduced pressure.

-

-

Final Product: The purified this compound is obtained as a bright yellow solid. Dry under vacuum, weigh, and calculate the yield. Characterize by NMR and melting point analysis.

Spectroscopic and Photophysical Profile

The spectroscopic properties of this compound are dominated by the anthracene chromophore, with modifications arising from the conjugated acrylaldehyde substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly characteristic. The aldehyde proton (CHO) is expected to be the most downfield signal, appearing as a doublet around δ 9.7-9.8 ppm. The vinyl protons will appear as two distinct doublets of doublets in the δ 6.5-8.0 ppm region, with a large coupling constant (J ≈ 15-16 Hz) confirming the (E)-stereochemistry. The aromatic region (δ 7.5-8.8 ppm) will be complex, showing signals for the 9 protons of the anthracene core. Protons at positions 1, 8, 4, and 5 will be the most deshielded due to their proximity to the substituent and anisotropic effects.

-

¹³C NMR: The carbonyl carbon of the aldehyde will be a prominent signal in the δ 190-195 ppm region. The carbons of the anthracene ring will appear in the aromatic region (δ 120-135 ppm), with the substituted C9 and other quaternary carbons showing distinct chemical shifts.

UV-Visible Absorption and Fluorescence Spectroscopy

The electronic spectrum is defined by the π-π* transitions of the anthracene moiety.

-

UV-Vis Absorption: The absorption spectrum is expected to show the characteristic, highly structured S₀ → S₁ transition of a 9-substituted anthracene.[10] This typically consists of several sharp vibronic bands between 350 and 410 nm. The conjugation with the acrylaldehyde group may cause a slight red-shift compared to unsubstituted anthracene.

-

Fluorescence Emission: Upon excitation into its absorption bands, the compound will exhibit strong fluorescence. The emission spectrum is also expected to be structured, often appearing as a partial mirror image of the absorption spectrum, with peaks typically in the blue region of the visible spectrum (410-480 nm). The presence of the electron-withdrawing acrylaldehyde group can influence the fluorescence quantum yield and lifetime.

Summary of Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavelength |

| ¹H NMR | Aldehyde proton (-CHO) | δ 9.7 - 9.8 ppm (d) |

| Vinyl protons (-CH=CH-) | δ 6.5 - 8.0 ppm (2x dd, J ≈ 16 Hz) | |

| Aromatic protons (Ar-H) | δ 7.5 - 8.8 ppm (m) | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 190 - 195 ppm |

| Aromatic/Vinyl carbons | δ 120 - 145 ppm | |

| UV-Vis Abs. | λₘₐₓ (S₀ → S₁) | ~350, 370, 390, 410 nm (Vibronic structure)[10] |

| Fluorescence | λₑₘ | ~410 - 480 nm (Structured emission)[11] |

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis and materials science.

Reactivity of the Acrylaldehyde Moiety

The α,β-unsaturated aldehyde group is a highly reactive handle.

-

Nucleophilic Addition: The aldehyde can undergo standard reactions such as reduction to an alcohol, oxidation to a carboxylic acid, or conversion to imines and oximes.

-

Michael Addition: The electron-deficient β-carbon is susceptible to conjugate addition by nucleophiles (e.g., thiols, amines). This reactivity is foundational for its use in developing "turn-on" or "turn-off" fluorescent probes, where the addition of an analyte disrupts the π-conjugation, causing a change in the fluorescence signal.[12]

Applications as a Fluorescent Probe

The inherent fluorescence of the anthracene core can be modulated by chemical events at the acrylaldehyde terminus. This principle allows for the design of chemosensors. For instance, attaching a chelating group that binds a specific metal ion can alter the electronic properties of the molecule, leading to a detectable change in fluorescence intensity or wavelength (a ratiometric response).[13]

Role in Materials Science and Drug Development

As a bifunctional building block, this compound can be polymerized or grafted onto surfaces to create functional materials with specific optical properties. The anthracene unit can also undergo [4+4] photodimerization when exposed to UV light, offering a route to photo-crosslinkable polymers and self-healing materials.[10] In drug development, it can serve as a fluorescent tag for biomolecules or as a starting point for synthesizing more complex heterocyclic compounds with potential biological activity.

Conclusion

This compound is a high-value chemical intermediate that provides a powerful link between the domains of photophysics and synthetic chemistry. Its straightforward synthesis, well-defined spectroscopic properties, and versatile reactivity make it an ideal platform for innovation. For researchers and drug development professionals, this compound offers a reliable and adaptable building block for creating novel fluorescent sensors, advanced functional materials, and complex molecular architectures. Its continued exploration is certain to yield further advancements in a variety of scientific fields.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Delaware. (n.d.). CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 38982-12-6 | Product Name : 3-(9-Anthryl)acrolein. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). The Wittig Reaction: Synthesis of Alkenes.

-

Organic Syntheses. (1940). 9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE. Org. Synth. 1940, 20, 11. Retrieved from [Link]

-

PubChem. (n.d.). (E)-3-(Anthracen-9-YL)acrylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The normalized UV/Vis absorption and fluorescence spectra of 3 a, 3 c, 3 d, 9, and 10 in several solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/Vis absorption (left) and fluorescence (right) spectra of 3g in various solvents. Retrieved from [Link]

- Web Pages. (n.d.). 8. Wittig Reaction.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). US6084134A - Process for preparing 9-anthracenecarbaldehyes.

-

ResearchGate. (n.d.). (a) UV-vis spectra of 9-anthracenylmethyl acrylate before (top) and after (bottom) irradiation (365 nm).... Retrieved from [Link]

-

NIST. (n.d.). 9-Anthracenecarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Anthryl-Substituted Heterocycles as Acid-Sensitive Fluorescence Probes. Retrieved from [Link]

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. www1.udel.edu [www1.udel.edu]

- 4. This compound | C17H12O | CID 6365417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Anthracen-9-Yl)Acrylaldehyde | CymitQuimica [cymitquimica.com]

- 6. parchem.com [parchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of 3-(9-Anthryl)acrylaldehyde for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the chemical stability of 3-(9-Anthryl)acrylaldehyde and outlines best practices for its storage and handling. Adherence to these guidelines is crucial for ensuring the compound's integrity, which is paramount for reproducible experimental results and the development of robust applications.

Introduction to this compound: A Molecule of Interest

This compound, also known as 9-Anthrylacrolein, is a yellow crystalline solid with the chemical formula C₁₇H₁₂O[1][2][3]. Its structure is characterized by an anthracene moiety, a polycyclic aromatic hydrocarbon (PAH), conjugated with an acrylaldehyde group[1][2]. This unique combination of functional groups imparts fluorescent properties to the molecule, making it a valuable tool in various scientific fields. It is frequently employed as a fluorescent probe in biological and chemical research and shows potential in the development of organic electronics and optoelectronic devices[1].

Given its application in sensitive assays and advanced materials, maintaining the chemical purity and stability of this compound is of utmost importance. Degradation of the compound can lead to inconsistent experimental outcomes, loss of fluorescence, and the introduction of impurities that may interfere with analytical measurements or biological systems.

Chemical Stability Profile

The stability of this compound is intrinsically linked to its constituent functional groups: the anthracene ring system and the α,β-unsaturated aldehyde. Both moieties are susceptible to degradation under specific conditions.

Susceptibility to Oxidation

The aldehyde functional group is prone to oxidation, which can convert it into a carboxylic acid. This process can be accelerated by exposure to air (oxygen), especially in the presence of light or heat. The extended π-conjugated system of the anthracene moiety can also be susceptible to oxidative degradation[4].

Light Sensitivity (Photodegradation)

Polycyclic aromatic hydrocarbons are known to be sensitive to light. Exposure to UV or even ambient light can lead to photodegradation[4][5]. For this compound, this can result in the loss of its characteristic fluorescence and the formation of various photoproducts. The anthracene core is particularly susceptible to photodimerization and photooxidation.

Thermal Instability

Elevated temperatures can promote the degradation of this compound. Studies on other PAHs have shown that heating can lead to decomposition[5]. For this compound, heat can also accelerate oxidation and polymerization reactions.

Polymerization

The acrylaldehyde moiety, being an α,β-unsaturated aldehyde, is susceptible to polymerization, especially in the presence of light, heat, or certain impurities that can act as initiators. This can lead to the formation of insoluble, high-molecular-weight materials, reducing the purity and usability of the compound.

Recommended Storage Conditions

To mitigate the degradation risks outlined above, the following storage conditions are recommended for this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration (2-8 °C) is ideal. | Minimizes the rate of oxidation, polymerization, and other thermally induced degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen)[6]. | Prevents oxidation of the aldehyde group and the anthracene ring system. |

| Light | Protect from light by storing in an amber vial or a light-blocking container. | Prevents photodegradation, including photooxidation and photodimerization of the anthracene moiety. |

| Container | Use a tightly sealed container. | Prevents exposure to moisture and atmospheric oxygen. |

| Purity | Store in a high-purity state. | Impurities can catalyze degradation reactions. |

Handling Procedures

Proper handling is as critical as correct storage for maintaining the integrity of this compound.

General Handling

-

Work in a well-ventilated area: As with most aldehydes, inhalation of the dust or vapors should be avoided.

-

Use appropriate personal protective equipment (PPE): This includes safety glasses, gloves, and a lab coat.

-

Avoid generating dust: Handle the solid material carefully to minimize dust formation.

Dispensing and Weighing

-

Minimize exposure to air and light: If possible, handle the compound in a glove box under an inert atmosphere and subdued light.

-

Work quickly: Weigh out the desired amount of material promptly and securely reseal the container immediately afterward.

Solution Preparation

-

Use high-purity, dry solvents: The compound is soluble in chloroform[6]. Ensure the solvent is free of peroxides and other impurities that could promote degradation.

-

Prepare solutions fresh: It is best to prepare solutions immediately before use.

-

Store solutions appropriately: If short-term storage of a solution is necessary, it should be stored in a tightly sealed, light-protected container under an inert atmosphere and refrigerated. The stability of the compound in solution may be lower than in its solid form[5].

Monitoring for Degradation

Regularly assessing the purity of stored this compound is a good laboratory practice.

Visual Inspection

A change in the color of the solid from its typical yellow appearance or a decrease in its crystallinity may indicate degradation.

Analytical Techniques

-

Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity and can be used to detect and quantify degradation products.

-

UV-Visible and Fluorescence Spectroscopy: A decrease in the characteristic absorbance or fluorescence intensity can be indicative of degradation.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure.

Caption: Potential degradation pathways for this compound.

Workflow for Handling and Storage

The following workflow outlines the recommended procedure for handling and storing this compound upon receipt.

Caption: Recommended workflow for handling and storing this compound.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. By understanding its inherent chemical instabilities and adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the reliability and reproducibility of their results. The key to preserving this valuable compound lies in minimizing its exposure to oxygen, light, and heat.

References

-

Journal of Food and Drug Analysis. (n.d.). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Retrieved from [Link]

-

Fiveable. (n.d.). Polycyclic aromatic hydrocarbons | Organic Chemistry II Class Notes. Retrieved from [Link]

-

ResearchGate. (2021). High Stability and Properties of Adsorbed Polycyclic Aromatic Hydrocarbons (PAHs) onto Phosphorene: An atomistic DFT study. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. Retrieved from [Link]

Sources

Unveiling the Therapeutic Potential of 3-(9-Anthryl)acrylaldehyde: A Technical Guide for Drug Discovery

Abstract

3-(9-Anthryl)acrylaldehyde, a molecule recognized for its distinct fluorescent properties, presents a compelling yet underexplored scaffold for therapeutic development.[1] While its application as a chemical reagent and fluorescent probe is established, its potential biological activities remain largely uninvestigated. This technical guide synthesizes the available chemical information for this compound and extrapolates its potential therapeutic utility by examining structurally related compounds. We delve into the prospective anticancer activities, drawing insights from analogous 9-anthracenyl chalcones, and propose a strategic framework for future research. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore the therapeutic frontiers of this intriguing molecule.

Introduction to this compound: Chemical Profile and Current Applications

This compound, also known as 9-anthrylacrolein, is an organic compound featuring a tricyclic aromatic anthracene core linked to an acrylaldehyde functional group.[1] This structural arrangement imparts the molecule with unique physicochemical properties.

Chemical Structure and Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂O | [2] |

| Molecular Weight | 232.28 g/mol | [2] |

| CAS Number | 38982-12-6 | [2] |

| Appearance | Light yellow to amber crystalline powder | [1] |

| Solubility | Sparingly soluble in water | [1] |

The presence of the extended π-conjugation system from the anthracene ring is responsible for its characteristic fluorescence, which has led to its primary application as a fluorescent probe in biological and chemical research.[1] However, the acrylaldehyde moiety, a known Michael acceptor, suggests the potential for covalent interactions with biological nucleophiles, a mechanism often exploited in the design of therapeutic agents.

Potential Anticancer Activity: Insights from Structurally Related Anthracene Derivatives

While no direct studies on the anticancer effects of this compound have been published, compelling evidence from structurally similar compounds, specifically 9-anthracenyl chalcones, suggests that this is a promising area of investigation.[3][4] Chalcones are α,β-unsaturated ketones, and the core structure of this compound is an α,β-unsaturated aldehyde. This structural similarity provides a strong rationale for hypothesizing analogous biological activity.

A study on a series of 9-anthracenyl chalcone derivatives demonstrated significant anti-proliferative activity against a panel of human cancer cell lines.[4] The reported 50% growth inhibition (GI₅₀) values highlight the potential of the 9-anthracene scaffold in cancer therapy.

Table 1: Anticancer Activity of Selected 9-Anthracenyl Chalcones [4]

| Compound ID | R-group | HeLa (GI₅₀, µM) | U-87 (GI₅₀, µM) | MIAPACA (GI₅₀, µM) | SIHA (GI₅₀, µM) |

| A7 | 4-Fluorophenyl | 5.18 | 8.41 | 7.32 | 6.98 |

| A8 | 4-Chlorophenyl | 4.04 | 7.24 | 6.87 | 5.99 |

| A10 | 2,4-Dichlorophenyl | 5.31 | 6.98 | 7.16 | 6.54 |

| A11 | 4-Nitrophenyl | 4.02 | 7.03 | 6.81 | 5.82 |

The data suggests that the 9-anthracenyl group, when coupled with an α,β-unsaturated carbonyl system, can exhibit potent anticancer effects. The aldehyde functionality in this compound is generally more reactive than the ketone in chalcones, which may lead to enhanced biological activity.

Hypothesized Mechanism of Action

A plausible mechanism of action for this compound as an anticancer agent could involve the induction of apoptosis. The α,β-unsaturated aldehyde can act as a Michael acceptor, forming covalent adducts with nucleophilic residues (such as cysteine) in key cellular proteins, like those involved in cell cycle regulation and apoptosis signaling pathways. This could lead to cellular stress, cell cycle arrest, and ultimately, programmed cell death.

Caption: Hypothesized apoptotic pathway induced by this compound.

Proposed Experimental Workflow for Biological Activity Screening

To systematically evaluate the potential biological activities of this compound, a tiered screening approach is recommended.

Caption: Proposed workflow for screening the biological activities of this compound.

Detailed Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

96-well plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

Culture HeLa cells in DMEM until they reach 80-90% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for 48 hours.

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Future Directions and Conclusion

The structural attributes of this compound, particularly the presence of a reactive α,β-unsaturated aldehyde and a large polycyclic aromatic system, strongly suggest a high potential for biological activity. The promising anticancer effects of closely related 9-anthracenyl chalcones provide a solid foundation for prioritizing the investigation of its anti-proliferative properties.

Future research should focus on:

-

Systematic Screening: Conducting comprehensive in vitro screening against a diverse panel of cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its biological activity and drug-like properties.

-

Exploring Other Therapeutic Areas: Investigating its potential as an anti-inflammatory or antimicrobial agent.

References

Methodological & Application

Application Note: Quantitative Analysis of Biological Thiols Using 3-(9-Anthryl)acrylaldehyde

Abstract

This document provides a comprehensive guide for the application of 3-(9-Anthryl)acrylaldehyde as a fluorescent probe for the detection and quantification of biological thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy). Thiols are critical regulators of cellular redox homeostasis, and their aberrant concentrations are linked to numerous pathological conditions. This compound serves as a fluorogenic sensor that leverages the nucleophilic reactivity of the thiol group. This guide details the underlying chemical principle, provides template protocols for developing a robust assay, and discusses key aspects of data analysis and interpretation for researchers in cellular biology, pharmacology, and drug development.

Principle of Thiol Detection

The detection mechanism of this compound is predicated on the Michael addition reaction, a well-established method for selective thiol sensing.[1][2] The probe consists of an anthracene fluorophore linked to an α,β-unsaturated aldehyde (acrylaldehyde). This extended π-conjugated system is responsible for the molecule's intrinsic fluorescence.

The core of the detection process is the nucleophilic 1,4-conjugate addition of a biological thiol (R-SH) to the electron-deficient double bond of the acrylaldehyde moiety. This covalent reaction proceeds under physiological or slightly alkaline conditions, where the thiol is in its more nucleophilic thiolate form (R-S⁻). The addition disrupts the π-conjugation across the molecule, isolating the anthracene fluorophore electronically. This change in the electronic structure leads to a quantifiable alteration in the probe's fluorescence properties, typically a decrease in fluorescence intensity ("turn-off" sensing) or a significant blue-shift in the emission spectrum.[3][4]

Figure 1. Reaction mechanism for thiol detection.

Probe Characteristics and Properties

A summary of the key chemical and photophysical properties of this compound is provided below. The photophysical data are estimates based on the anthracene chromophore; it is imperative for the user to experimentally verify these values.

| Property | Value | Source |

| Chemical Name | (2E)-3-(Anthracen-9-yl)prop-2-enal | [5] |

| Synonyms | 3-(9-Anthryl)acrolein, Anthracene-9-propenal | [6] |

| CAS Number | 38982-12-6 | [5] |

| Molecular Formula | C₁₇H₁₂O | [5] |

| Molecular Weight | 232.28 g/mol | [5] |

| Appearance | Solid | [6] |

| Excitation (λex) | ~340-380 nm (Estimated, requires experimental verification) | |

| Emission (λem) | ~380-450 nm (Estimated, requires experimental verification) | |

| Solubility | Soluble in organic solvents (DMSO, DMF, Acetonitrile), poorly soluble in water |

Required Materials and Reagents

Equipment:

-

Fluorescence microplate reader or spectrofluorometer

-

Calibrated micropipettes

-

Low-volume quartz or UV-transparent cuvettes (for spectrofluorometer)

-

Black, clear-bottom 96-well microplates (for plate reader)

-

Vortex mixer and centrifuge

Reagents:

-

This compound (Probe)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

HEPES or Phosphate buffer (e.g., 50 mM, pH 8.0)

-

L-Glutathione (reduced) or L-Cysteine hydrochloride (for standard curve)

-

Biological sample (e.g., cell lysate, deproteinized plasma)

-

N-Ethylmaleimide (NEM) (Optional, as a thiol-blocking control)

Experimental Protocols

Scientific Rationale: The following protocols are designed as a template. The key to a robust assay is precision in preparing the standard curve and careful handling of samples to prevent thiol oxidation. The choice of a slightly alkaline buffer (pH ~8.0) is a critical starting point for optimization, as it facilitates the deprotonation of the thiol group to the more reactive thiolate anion, thereby increasing the reaction rate.

Protocol 1: Preparation of Stock Solutions

-

Probe Stock (10 mM): Dissolve 2.32 mg of this compound in 1.0 mL of anhydrous DMSO. Mix thoroughly by vortexing. Store in small aliquots at -20°C, protected from light.

-

Expert Insight: Using an anhydrous solvent like DMSO is crucial for the long-term stability of the probe, preventing potential hydrolysis. Aliquoting minimizes freeze-thaw cycles that can degrade the compound.

-

-

Thiol Standard Stock (100 mM): Prepare a 100 mM stock solution of either L-Glutathione or L-Cysteine in the chosen assay buffer (e.g., 50 mM HEPES, pH 8.0). Prepare this solution fresh on the day of the experiment.

-

Expert Insight: Thiols readily oxidize in solution. Preparing this stock fresh is a non-negotiable step for assay accuracy.

-

Protocol 2: Assay Development and Standard Curve Generation

Objective: To determine the probe's linear dynamic range for thiol quantification.

-

Determine Optimal Wavelengths:

-

Dilute the 10 mM Probe Stock to 10 µM in assay buffer.

-

Scan for the excitation maximum (e.g., from 300-400 nm) while holding emission at an estimated wavelength (e.g., 420 nm).

-

Using the determined excitation maximum, scan for the emission maximum (e.g., from 380-550 nm).

-

Repeat this process after adding a high concentration of thiol standard (e.g., 100 µM) and incubating for 30 minutes to record the spectrum of the thiol-adduct. This confirms the fluorescence change (e.g., quenching).

-

-

Prepare Working Solutions:

-

Probe Working Solution (e.g., 20 µM): Dilute the 10 mM Probe Stock into the assay buffer. This concentration is a starting point; the final concentration in the well will be lower.

-

Thiol Standards (0-200 µM): Perform serial dilutions of the 100 mM Thiol Standard Stock in assay buffer to create a range of standards (e.g., 0, 10, 25, 50, 100, 150, 200 µM).

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of each Thiol Standard to triplicate wells. The "0 µM" standard serves as the blank.

-

Add 50 µL of the sample to be tested to separate wells.

-

Initiate the reaction by adding 50 µL of the Probe Working Solution to all wells. The final volume is 150 µL, and the final concentrations will be one-third of the initial standard/sample concentrations and half of the probe working solution concentration.

-

Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 30 minutes, requires optimization), protected from light.

-

Read the fluorescence on a microplate reader using the pre-determined optimal excitation and emission wavelengths.

-

Figure 2. General workflow for thiol quantification.

Data Analysis and Interpretation

-

Blank Subtraction: Average the fluorescence intensity of the triplicate blank wells (0 µM thiol) and subtract this value from all other standard and sample readings.

-

Standard Curve: Plot the blank-subtracted fluorescence intensity (Y-axis) against the known thiol concentration of the standards (X-axis).

-

Linear Regression: Perform a linear regression on the linear portion of the standard curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 is desirable.

-

Calculate Sample Concentration: Use the equation of the line to calculate the thiol concentration in your unknown samples. Remember to account for any dilution factors used during sample preparation.

[Thiol] (µM) = (Sample Fluorescence - y-intercept) / slope

Selectivity and Performance

For a protocol to be trustworthy, its selectivity must be validated. The primary interfering species are other biological nucleophiles, particularly other amino acids.

Validation Protocol:

-

Prepare solutions of various amino acids (e.g., Lysine, Arginine, Histidine, Serine, Methionine) and other potential reductants (e.g., Ascorbic acid) at a high physiological concentration (e.g., 1 mM).

-

Run the assay as described above, substituting the thiol standard with these potential interferents.

-

Compare the fluorescence response to that of a low-concentration thiol standard (e.g., 50 µM Cysteine). A robust probe will show minimal signal change in the presence of non-thiol amino acids.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Background Signal | Probe concentration is too high; Autofluorescence from sample. | Decrease the final probe concentration. Run a sample-only control (without probe) to measure and subtract background autofluorescence. |

| Low Sensitivity | Suboptimal pH; Insufficient incubation time; Probe degradation. | Optimize assay pH (test range 7.4-8.5). Perform a time-course experiment (0-60 min) to find the optimal reaction time. Use fresh probe stock. |

| Poor R² value on Curve | Pipetting errors; Thiol standard oxidation. | Use calibrated pipettes and proper technique. Prepare thiol standards immediately before use. |

| No Signal Change | Incorrect excitation/emission wavelengths selected. | Re-run the initial wavelength scan for the free probe and the thiol-adduct to confirm the correct settings. |

References

- Biothiol detection by “ON-OFF-ON” fluorescence probe based on anthracene derivative. (2019). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. (2019). ACS Omega. [Link]

-

Fluorescent Sensing of Glutathione and Related Bio-Applications. (2022). Molecules. [Link]

-

Fluorescent Probes for Disease Diagnosis. (2024). Chemical Reviews. [Link]

-

A Fluorescence Turn-On Probe for Thiols with a Tunable Dynamic Range. (2015). ResearchGate. [Link]

-

Thiol Reactive Probes and Chemosensors. (2013). Molecules. [Link]

-

Fluorescent Probes for Live Cell Thiol Detection. (2018). Molecules. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fluorescent Sensing of Glutathione and Related Bio-Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.atu.ie [pure.atu.ie]

- 6. Green innovative fluorescence approach for the feasible and reliable assay of thiol-containing drugs; captopril as a model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Labeling with 3-(9-Anthryl)acrylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing the Unique Photophysical Properties of Anthracene for Protein Analysis

In the dynamic landscape of protein research and drug development, the ability to fluorescently label proteins with precision and minimal perturbation is paramount. Such labeling enables the elucidation of protein structure, function, dynamics, and interactions.[1] 3-(9-Anthryl)acrylaldehyde emerges as a valuable tool in this context, offering a versatile fluorescent probe for covalently modifying proteins. This aromatic aldehyde reacts with primary amino groups present on the protein surface, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable Schiff base. The conjugated anthracene moiety imparts unique photophysical properties to the labeled protein, serving as a sensitive reporter of the local microenvironment.

The anthracene fluorophore is characterized by its sensitivity to solvent polarity and its potential for excimer formation, making it a powerful probe for studying protein conformational changes, protein-protein interactions, and membrane binding events. This application note provides a comprehensive guide to the principles, protocols, and applications of protein labeling with this compound.

Chemical and Physical Properties of this compound